molecular formula C11H14ClFN2 B1459491 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride CAS No. 1803598-21-1

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride

Cat. No.: B1459491
CAS No.: 1803598-21-1
M. Wt: 228.69 g/mol
InChI Key: AOMOHFVPXNCQMD-UHFFFAOYSA-N
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Description

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical and biological properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole, which can be obtained through various methods, including the fluorination of indole derivatives.

    Alkylation: The 5-fluoroindole is then subjected to alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindole: A precursor in the synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride.

    3-(5-chloro-1H-indol-3-yl)propan-1-amine: A similar compound with a chlorine atom instead of fluorine.

    3-(5-bromo-1H-indol-3-yl)propan-1-amine: A bromine-substituted analogue.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to its analogues .

Biological Activity

3-(5-fluoro-1H-indol-3-yl)propan-1-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and neuropharmacological contexts. This article reviews the biological properties of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula: C11H13FN2·HCl
  • Molecular Weight: 232.70 g/mol
  • CAS Number: 3957066

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL
Methicillin-resistant S. aureus (MRSA)2 µg/mL

These findings indicate that the compound may be effective in treating infections caused by resistant bacterial strains, which is a growing concern in clinical settings .

Neuropharmacological Effects

In addition to its antimicrobial properties, this compound has been studied for its effects on serotonin receptors. It acts as a selective partial agonist at the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders.

Table 2: Serotonergic Activity

Receptor TypeActivity
5-HT_1APartial Agonist
5-HT_2AAntagonist

This receptor activity suggests potential applications in the treatment of depression and anxiety, aligning with research into related indole compounds .

Study on Antimicrobial Efficacy

In a controlled study, researchers evaluated the effectiveness of various derivatives of indole compounds, including this compound. The results showed that this compound exhibited significant bactericidal activity against multiple strains, with a notable potency against MRSA .

Neuropharmacological Research

A study focusing on the serotonergic effects of this compound found that it could modulate serotonin levels in vivo, leading to an increase in serotonin availability in synaptic clefts. This effect was measured through behavioral assays in animal models, indicating potential antidepressant-like effects .

Properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOHFVPXNCQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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